4-[(3,4-DIMETHOXYPHENYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE 4-[(3,4-DIMETHOXYPHENYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE
Brand Name: Vulcanchem
CAS No.:
VCID: VC13281867
InChI: InChI=1S/C20H18N4O2S/c1-25-16-10-9-14(11-17(16)26-2)22-19-15(12-21)18(23-20(24-19)27-3)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,22,23,24)
SMILES: COC1=C(C=C(C=C1)NC2=NC(=NC(=C2C#N)C3=CC=CC=C3)SC)OC
Molecular Formula: C20H18N4O2S
Molecular Weight: 378.4 g/mol

4-[(3,4-DIMETHOXYPHENYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE

CAS No.:

Cat. No.: VC13281867

Molecular Formula: C20H18N4O2S

Molecular Weight: 378.4 g/mol

* For research use only. Not for human or veterinary use.

4-[(3,4-DIMETHOXYPHENYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE -

Specification

Molecular Formula C20H18N4O2S
Molecular Weight 378.4 g/mol
IUPAC Name 4-(3,4-dimethoxyanilino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile
Standard InChI InChI=1S/C20H18N4O2S/c1-25-16-10-9-14(11-17(16)26-2)22-19-15(12-21)18(23-20(24-19)27-3)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,22,23,24)
Standard InChI Key WFJIGBPHXGMBBC-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)NC2=NC(=NC(=C2C#N)C3=CC=CC=C3)SC)OC
Canonical SMILES COC1=C(C=C(C=C1)NC2=NC(=NC(=C2C#N)C3=CC=CC=C3)SC)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s systematic IUPAC name, 4-(3,4-dimethoxyanilino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile, reflects its intricate substitution pattern. Its molecular formula is C₂₀H₁₈N₄O₂S, with a molecular weight of 378.4 g/mol. The pyrimidine ring is functionalized at the 2-, 4-, 5-, and 6-positions:

  • Position 2: Methylsulfanyl (-SMe) group, enhancing lipophilicity.

  • Position 4: 3,4-Dimethoxyphenylamino group, contributing to hydrogen-bonding potential.

  • Position 5: Carbonitrile (-C≡N), a polar group influencing electronic properties.

  • Position 6: Phenyl ring, providing aromatic stacking interactions.

The SMILES notation (COC1=C(C=C(C=C1)NC2=NC(=NC(=C2C#N)C3=CC=CC=C3)SC)OC) and InChIKey (WFJIGBPHXGMBBC-UHFFFAOYSA-N) further validate its structural identity.

Physicochemical Properties

Key physicochemical parameters include:

PropertyValueSignificance
logP~4.2 High lipophilicity, suggesting membrane permeability.
Hydrogen Bond Donors1Limited capacity for hydrogen bonding.
Polar Surface Area~45.2 Ų Moderate polarity, balancing solubility and permeability.
Molecular Weight378.4 g/molWithin Lipinski’s rule limits for drug-likeness.

These properties position the compound as a promising candidate for oral bioavailability, though its logSw value (-4.28) indicates limited aqueous solubility, a common challenge for pyrimidine derivatives.

Synthesis and Availability

Synthetic Pathways

While explicit synthetic details are scarce, the compound is likely synthesized through cyclocondensation or nucleophilic substitution reactions. A proposed route involves:

  • Pyrimidine Core Formation: Condensation of thiourea derivatives with β-diketones or malononitrile.

  • Functionalization: Sequential introduction of substituents via:

    • Methylsulfanyl Group: Reaction with methylthiolate.

    • 3,4-Dimethoxyphenylamino Group: Buchwald-Hartwig amination.

    • Phenyl Ring: Suzuki-Miyaura coupling.

Comparative Analysis with Structural Analogs

The table below contrasts this compound with related pyrimidine derivatives:

CompoundKey FeaturesBiological Activity
4-[(3,4-Dimethoxyphenyl)amino]-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrileMethylsulfanyl, carbonitrile, dimethoxyphenylPotential kinase/DHFR inhibition
5-Methyl-6-(methylamino)pyrido[2,3-d]pyrimidinePyridopyrimidine coreAnticancer (IC₅₀: 1.2 µM)
2-AminopyrimidineUnsubstituted amino groupAntibacterial

Future Research Directions

  • Synthesis Optimization: Explore microwave-assisted or flow chemistry to improve yield.

  • Biological Screening: Prioritize assays against colorectal (HCT116) and prostate (PC3) cancer lines .

  • SAR Studies: Modify the dimethoxyphenyl group to methoxyethyl or halogens to enhance potency .

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